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molecular formula C13H14 B1199988 1-Isopropylnaphthalene CAS No. 6158-45-8

1-Isopropylnaphthalene

Cat. No. B1199988
M. Wt: 170.25 g/mol
InChI Key: PMPBFICDXLLSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04288646

Procedure details

Reaction was carried out as in Example 4, but using 2-chloropropane as the alkylating agent with a molar ratio of naphthalene/2-chloropropane of 1:0.8. Yield of isopropylnaphthalene obtained was 54%, with an isomer distribution of 98% β- and 2% α-isopropylnaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
naphthalene 2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:4])[CH3:3].[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.ClC(C)C>>[CH:2]([C:13]1[C:14]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][CH:12]=1)([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)C
Step Two
Name
naphthalene 2-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12.ClC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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